2-(Pyridin-3-ylmethyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2 |
InChI Key |
JXNRMWYJXQDKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-3-ylmethanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods. These methods are designed to produce the compound in large quantities while maintaining high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives .
Scientific Research Applications
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol with two structurally related compounds:
Reactivity and Stability
- Pyridine vs.
- Hydroxyl Group Effects: The cyclopentanol core in both compounds contributes to hydrogen bonding, but steric hindrance from the pyridinylmethyl group may reduce accessibility compared to the less bulky aminobutyl substituent.
Biological Activity
Overview
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC(C(C1)C2=CN=CC=C2)O |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Neuroprotective Effects
Emerging evidence highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells and enhance neurogenesis in animal models. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , indicating strong antimicrobial potential.
- Cancer Cell Proliferation Inhibition : In a recent study, the effects of this compound on MCF-7 cells were assessed. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours, suggesting significant anticancer activity .
- Neuroprotection in Animal Models : An animal study investigated the effects of this compound on cognitive function in a model of induced oxidative stress. Treatment with 10 mg/kg body weight resulted in improved memory performance and reduced levels of oxidative markers in brain tissues .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : For its antimicrobial properties, the compound interacts with and disrupts bacterial membranes.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Antioxidant Activity : The neuroprotective effects are likely due to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
Q & A
Q. What are the common synthetic routes for 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopentanone derivatives react with pyridinylmethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the secondary alcohol. Temperature (40–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10 wt%) critically affect regioselectivity and yield. Impurities often arise from over-reduction of the pyridine ring, requiring careful monitoring via TLC or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the cyclopentanol and pyridine rings. Coupling constants (e.g., ) help assign stereochemistry.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H] at m/z 206.12) and fragmentation patterns.
- X-ray Crystallography : For unambiguous stereochemical assignment, using SHELX software for refinement .
Q. What solvents and catalysts optimize the purification of this compound?
- Methodological Answer :
- Recrystallization : Ethyl acetate/hexane mixtures (3:7 v/v) are effective due to the compound’s moderate polarity.
- Chromatography : Silica gel chromatography with gradient elution (DCM:MeOH 95:5 to 90:10) resolves polar byproducts.
- Catalysts : Lewis acids like ZnCl may suppress epimerization during purification .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?
- Methodological Answer :
- Chiral HPLC : Use CHIRALPAK IC-3 columns with hexane/isopropanol (98:2) to separate enantiomers. Retention time differences (>2 min) indicate successful resolution .
- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective reducing agents (e.g., CBS catalyst) control stereochemistry at the cyclopentanol hydroxyl group .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict nucleophilic attack sites on the pyridine ring. Fukui indices identify electrophilic centers prone to substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF, which stabilize charged intermediates .
Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine H-N HMBC NMR to detect nitrogen-proton coupling, clarifying pyridine substitution patterns.
- Isotopic Labeling : Introduce C at the cyclopentanol position to track metabolic or degradation pathways via LC-MS/MS .
Q. What strategies mitigate oxidation or decomposition during long-term storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
